molecular formula C16H19N3O4S B2911617 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1170464-35-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No. B2911617
CAS RN: 1170464-35-3
M. Wt: 349.41
InChI Key: MOXOKZUPUYYATH-UHFFFAOYSA-N
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Description

The compound is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The compound was discovered and synthesized as part of an effort to optimize previous leads . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of the compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-phenoxyacetamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

GIRK Channel Activators

The compound has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound’s activation of GIRK channels could have potential applications in various physiological processes and therapeutic targets .

Pain Perception

GIRK channels, which the compound activates, have been linked to pain perception . Therefore, the compound could potentially be used in research or treatment related to pain management .

Epilepsy

GIRK channels also play a role in epilepsy . The compound’s activation of these channels could potentially be used in research or treatment of epilepsy .

Reward/Addiction

Research has shown that GIRK channels are involved in reward/addiction processes . Therefore, the compound could potentially be used in research or treatment of addiction .

Anxiety

GIRK channels have been linked to anxiety . The compound’s activation of these channels could potentially be used in research or treatment of anxiety .

Antifungal Activity

The compound has shown antifungal activity against Rhizopus oryzae . This suggests that the compound could be used in research or treatment of fungal infections .

Antibacterial Activity

The compound has shown antibacterial activity against pathogenic bacteria . This suggests that the compound could be used in research or treatment of bacterial infections .

Molecular Docking Studies

Molecular docking studies have been conducted on the compound . These studies could provide valuable insights into the compound’s interactions with various biological targets .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-9-15(19(18-12)13-7-8-24(21,22)11-13)17-16(20)10-23-14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOKZUPUYYATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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